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Introduction
CYH33 is a potent and highly selective inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα)

isoform.[1][2][3] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth,

proliferation, and survival, and its hyperactivation is a common feature in many cancers.[1][4]

Preclinical studies have demonstrated that CYH33 not only exerts direct anti-tumor effects but

also modulates the tumor microenvironment (TME), leading to enhanced anti-tumor immunity.

[4] Specifically, treatment with CYH33 has been shown to increase the infiltration and activation

of CD8+ and CD4+ T lymphocytes while concurrently reducing the populations of

immunosuppressive M2-like macrophages and regulatory T cells (Tregs) within the tumor.[4]

These application notes provide detailed protocols for the analysis of immune cell populations

in murine tumor models treated with CYH33, utilizing multi-color flow cytometry. The included

methodologies cover tumor-infiltrating lymphocyte (TIL) isolation, antibody staining, and data

acquisition, along with recommended antibody panels and gating strategies for the precise

identification and quantification of key immune cell subsets.
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The following tables summarize the expected quantitative changes in immune cell populations

within the tumor microenvironment following CYH33 treatment, based on preclinical findings.

These tables are intended to serve as a reference for expected outcomes.

Table 1: Expected Changes in T Lymphocyte Populations

Cell Population Marker Profile
Expected Change with
CYH33

CD8+ T Cells CD45+, CD3+, CD8+ Increase

CD4+ T Helper Cells CD45+, CD3+, CD4+, FoxP3- Increase

Regulatory T Cells (Tregs) CD45+, CD3+, CD4+, FoxP3+ Decrease

Table 2: Expected Changes in Macrophage Populations

Cell Population Marker Profile
Expected Change with
CYH33

Total Macrophages CD45+, CD11b+, F4/80+ Variable

M1 Macrophages
CD45+, CD11b+, F4/80+,

CD86+
Increase

M2 Macrophages
CD45+, CD11b+, F4/80+,

CD206+
Decrease

Signaling Pathway
CYH33 selectively inhibits the p110α catalytic subunit of PI3K. This inhibition blocks the

conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-

trisphosphate (PIP3), a critical second messenger. The reduction in PIP3 levels leads to

decreased activation of downstream effectors such as AKT and mTOR. In the context of the

tumor microenvironment, this pathway modulation is thought to relieve immunosuppressive

signals and promote a pro-inflammatory state conducive to anti-tumor immune responses.
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CYH33 Mechanism of Action in the TME
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Caption: PI3Kα inhibition by CYH33 blocks AKT/mTOR signaling, reducing

immunosuppression.

Experimental Protocols
Protocol 1: Isolation of Tumor-Infiltrating Lymphocytes
(TILs) from Murine Tumors
This protocol describes the enzymatic and mechanical dissociation of murine tumors to

generate a single-cell suspension suitable for flow cytometry.

Materials:

Tumor-bearing mice

RPMI 1640 medium

Fetal Bovine Serum (FBS)

Collagenase Type IV (100 mg/mL stock)

DNase I (10 mg/mL stock)

70 µm and 40 µm cell strainers

ACK lysis buffer

Phosphate Buffered Saline (PBS)

Centrifuge

Petri dishes

Scalpels and forceps

Procedure:

Euthanize tumor-bearing mice according to institutional guidelines.
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Surgically resect the tumor and place it in a petri dish containing cold RPMI 1640.

Mince the tumor into small pieces (1-2 mm³) using a sterile scalpel.

Transfer the minced tumor tissue to a 50 mL conical tube containing 10 mL of digestion

buffer (RPMI 1640 + 5% FBS + 1 mg/mL Collagenase IV + 100 µg/mL DNase I).

Incubate at 37°C for 30-45 minutes with gentle agitation.

Neutralize the enzymatic digestion by adding 20 mL of RPMI 1640 with 10% FBS.

Filter the cell suspension through a 70 µm cell strainer into a fresh 50 mL conical tube.

Centrifuge at 300 x g for 5 minutes at 4°C. Discard the supernatant.

Resuspend the cell pellet in 5 mL of ACK lysis buffer and incubate for 5 minutes at room

temperature to lyse red blood cells.

Add 10 mL of PBS to neutralize the ACK buffer and centrifuge at 300 x g for 5 minutes at

4°C.

Resuspend the cell pellet in PBS and pass through a 40 µm cell strainer to obtain a single-

cell suspension.

Count the viable cells using a hemocytometer or an automated cell counter. The cells are

now ready for antibody staining.
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Caption: Workflow for the isolation of tumor-infiltrating lymphocytes (TILs).
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Protocol 2: Multi-Color Flow Cytometry Staining of TILs
This protocol outlines the procedure for staining TILs with fluorescently conjugated antibodies

for subsequent flow cytometric analysis.

Materials:

Single-cell suspension of TILs (from Protocol 1)

FACS Buffer (PBS + 2% FBS + 0.05% Sodium Azide)

Fc Block (e.g., anti-mouse CD16/CD32)

Fluorescently conjugated antibodies (see Table 3 for recommended panel)

Live/Dead stain (e.g., Zombie NIR™ or similar)

Intracellular Staining Buffer Kit (if staining for FoxP3)

96-well V-bottom plate or FACS tubes

Centrifuge

Procedure:

Adjust the cell concentration to 1 x 10⁷ cells/mL in FACS buffer.

Add 100 µL of the cell suspension (1 x 10⁶ cells) to each well of a 96-well V-bottom plate or

FACS tube.

Stain for viability by adding a Live/Dead stain according to the manufacturer's instructions.

Incubate for 15-20 minutes at room temperature, protected from light.

Wash the cells with 200 µL of FACS buffer and centrifuge at 300 x g for 3 minutes. Discard

the supernatant.

Block Fc receptors by resuspending the cells in 50 µL of FACS buffer containing Fc Block.

Incubate for 10 minutes at 4°C.
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Without washing, add the cocktail of fluorescently conjugated surface antibodies (see Table

3). The optimal concentration of each antibody should be predetermined by titration.

Incubate for 30 minutes at 4°C, protected from light.

Wash the cells twice with 200 µL of FACS buffer.

For intracellular staining (FoxP3): a. Fix and permeabilize the cells using an intracellular

staining buffer kit according to the manufacturer's protocol. b. Add the anti-FoxP3 antibody

and incubate for 30-45 minutes at room temperature, protected from light. c. Wash the cells

with permeabilization buffer.

Resuspend the final cell pellet in 200-300 µL of FACS buffer.

Acquire the data on a flow cytometer.

Table 3: Recommended Multi-Color Antibody Panel for Murine TIL Analysis

Target Fluorochrome Purpose

CD45 BUV395 Pan-leukocyte marker

Live/Dead Zombie NIR™ Viability marker

CD3 APC-Cy7 T cell marker

CD4 PE-Cy7 T helper and Treg marker

CD8 PerCP-Cy5.5 Cytotoxic T cell marker

FoxP3 Alexa Fluor 488 Regulatory T cell marker

CD11b BV605 Myeloid cell marker

F4/80 PE Macrophage marker

CD86 BV711 M1 macrophage marker

CD206 APC M2 macrophage marker
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A sequential gating strategy should be employed to identify the immune cell populations of

interest.
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Caption: Hierarchical gating strategy for identifying immune cell subsets in TILs.

Gating Sequence:
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Singlets: Gate on single cells using forward scatter area (FSC-A) versus forward scatter

height (FSC-H).

Live Cells: From the singlet population, gate on live cells based on the viability dye (e.g.,

Zombie NIR™ negative).

Leukocytes: From the live cell population, identify leukocytes by gating on CD45 positive

cells.

T Cells and Myeloid Cells: From the CD45+ population, distinguish T cells (CD3+) from

myeloid cells (CD11b+).

T Cell Subsets:

Within the CD3+ gate, separate CD4+ and CD8+ T cells.

Within the CD4+ gate, identify regulatory T cells (FoxP3+) and helper T cells (FoxP3-).

Macrophage Subsets:

Within the CD11b+ gate, identify macrophages (F4/80+).

Within the F4/80+ gate, distinguish M1 macrophages (CD86+) from M2 macrophages

(CD206+).

By following these detailed protocols and application notes, researchers can effectively utilize

flow cytometry to investigate the immunomodulatory effects of CYH33 and other PI3Kα

inhibitors on the tumor microenvironment. This will provide valuable insights into their

mechanisms of action and aid in the development of novel cancer immunotherapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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